molecular formula C12H14N4OS B8337865 Cdc7-IN-15

Cdc7-IN-15

Cat. No. B8337865
M. Wt: 262.33 g/mol
InChI Key: YFQSICRYULKECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691828B2

Procedure details

A mixture of 3-amino-5-bromothiophene-2-carboxamide (1.99 g, 9.0 mmol), 2,2-dimethoxypropane (10 mL), CSA (209 mg, 0.90 mmol), MgSO4 (2.17 g, 18 mmol) and DMA (10 mL) was stirred at 90° C. for 2 h. After removal of MgSO4 by filtration, saturated aqueous NaHCO3 was added to the filtrate. The organic materials were extracted with EtOAc. The combined extracts were washed with water and brine, dried over Na2SO4 and filtered. After removal of the solvent at reduced pressure, a brown crystalline solid was obtained. A flask was charged with this solid, tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (6.0 g, 19.5 mmol), sodium carbonate (2.3 g, 38.3 mmol), 1,2-dimethoxyethane (30 mL) and water (15 mL). The flask was purged with argon. Then, 1,1′-bis(diphenylphosphino)ferrocenepalladium (II) dichloride dichloromethane adduct (626 mg, 0.766 mmol) was added to the mixture. The flask was purged with argon again. After stirring at 100° C. for 3.5 h, 8 M aqueous NaOH (2.0 mL) was added. After stirring at 100° C. for 1 h, the organic materials were extracted with EtOAc/THF. The combined extracts were dried over Na2SO4 and filtered. After removal of the solvent at reduced pressure, the residue was purified by column chromatography (Purif, silica gel, EtOAc to 90:10 EtOAc/MeOH) to give the title compound (1.97 g, 86%) as a brown solid:
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
209 mg
Type
reactant
Reaction Step One
Name
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1,1′-bis(diphenylphosphino)ferrocenepalladium (II) dichloride dichloromethane
Quantity
626 mg
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5](Br)[S:4][C:3]=1[C:8]([NH2:10])=[O:9].CO[C:13](OC)([CH3:15])[CH3:14].CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O.[O-]S([O-])(=O)=O.[Mg+2].[CH3:39][C:40]1[C:44](B2OC(C)(C)C(C)(C)O2)=[CH:43][N:42](C(OC(C)(C)C)=O)[N:41]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.COCCOC.CC(N(C)C)=O>[CH3:14][C:13]1([CH3:15])[NH:1][C:2]2[CH:6]=[C:5]([C:44]3[CH:43]=[N:42][NH:41][C:40]=3[CH3:39])[S:4][C:3]=2[C:8](=[O:9])[NH:10]1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
NC1=C(SC(=C1)Br)C(=O)N
Name
Quantity
10 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
209 mg
Type
reactant
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Name
Quantity
2.17 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
CC1=NN(C=C1B1OC(C(O1)(C)C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
2.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
1,1′-bis(diphenylphosphino)ferrocenepalladium (II) dichloride dichloromethane
Quantity
626 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of MgSO4
FILTRATION
Type
FILTRATION
Details
by filtration, saturated aqueous NaHCO3
ADDITION
Type
ADDITION
Details
was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
The organic materials were extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removal of the solvent at reduced pressure
CUSTOM
Type
CUSTOM
Details
a brown crystalline solid was obtained
CUSTOM
Type
CUSTOM
Details
The flask was purged with argon
CUSTOM
Type
CUSTOM
Details
The flask was purged with argon again
STIRRING
Type
STIRRING
Details
After stirring at 100° C. for 3.5 h
Duration
3.5 h
ADDITION
Type
ADDITION
Details
8 M aqueous NaOH (2.0 mL) was added
STIRRING
Type
STIRRING
Details
After stirring at 100° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the organic materials were extracted with EtOAc/THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removal of the solvent at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (Purif, silica gel, EtOAc to 90:10 EtOAc/MeOH)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(NC(C2=C(N1)C=C(S2)C=2C=NNC2C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.